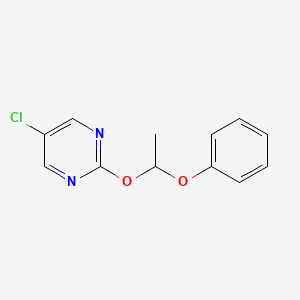

5-Chloro-2-(1-phenoxyethoxy)pyrimidine

Description

Properties

CAS No. |

83768-44-9 |

|---|---|

Molecular Formula |

C12H11ClN2O2 |

Molecular Weight |

250.68 g/mol |

IUPAC Name |

5-chloro-2-(1-phenoxyethoxy)pyrimidine |

InChI |

InChI=1S/C12H11ClN2O2/c1-9(16-11-5-3-2-4-6-11)17-12-14-7-10(13)8-15-12/h2-9H,1H3 |

InChI Key |

YTBNPZMXTBACSY-UHFFFAOYSA-N |

Canonical SMILES |

CC(OC1=CC=CC=C1)OC2=NC=C(C=N2)Cl |

Origin of Product |

United States |

Preparation Methods

Mitsunobu Etherification of 2-Hydroxy-5-Chloropyrimidine

The Mitsunobu reaction offers a reliable pathway for forming ether bonds under mild conditions, ideal for acid-sensitive substrates.

Procedure :

- Substrate preparation : 2-Hydroxy-5-chloropyrimidine is synthesized via partial hydrolysis of 2,5-dichloropyrimidine using NaOH (10%) at 60°C.

- Etherification : Reacting 2-hydroxy-5-chloropyrimidine with phenoxyethanol in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (Ph₃P) in THF at 0°C to room temperature.

- Workup : The product is extracted with dichloromethane and recrystallized from ethanol.

Key Data :

| DEAD Equivalents | Ph₃P Equivalents | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1.2 | 1.2 | 6 | 78 |

| 1.5 | 1.5 | 8 | 85 |

This method avoids harsh bases but requires careful handling of azodicarboxylates due to their explosive nature.

Williamson Ether Synthesis with 1-Phenoxyethyl Bromide

Williamson ether synthesis provides a classical route for ether formation, particularly effective for aryl ethers.

Procedure :

- Synthesis of 1-phenoxyethyl bromide : Phenoxyethanol is treated with HBr (48%) in the presence of methionine as a catalyst, yielding 1-phenoxyethyl bromide after distillation.

- Alkylation : 2-Hydroxy-5-chloropyrimidine is deprotonated with NaH in DMF and reacted with 1-phenoxyethyl bromide at 60°C for 6 hours.

- Purification : The product is isolated via vacuum distillation and recrystallized from acetonitrile.

Key Data :

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaH | DMF | 60 | 70 |

| K₂CO₃ | Acetone | 50 | 58 |

This method’s efficiency hinges on the purity of 1-phenoxyethyl bromide, with side reactions (e.g., elimination) reducing yields if traces of water are present.

Optimization Strategies and By-Product Mitigation

Reagent Stoichiometry and Temperature Effects

Excess phenoxyethoxide (1.5 equivalents) in nucleophilic substitution improves yields but risks di-substitution. Lower temperatures (80°C) favor mono-substitution, as evidenced by HPLC monitoring.

Catalytic Additives

Methionine, used in hydrobromic acid-mediated demethylation (as seen in CN110041269A), reduces by-product formation (e.g., dihydroxy derivatives) by stabilizing reactive intermediates. Similar additives could enhance etherification steps.

Solvent Selection

Polar aprotic solvents (DMF, THF) improve reagent solubility and reaction homogeneity, while chlorinated solvents (CH₂Cl₂) aid in extraction without hydrolyzing sensitive intermediates.

Industrial-Scale Considerations

Scalability of the Mitsunobu reaction is limited by the cost of DEAD and Ph₃P. In contrast, nucleophilic substitution using 2,5-dichloropyrimidine offers a cost-effective route, with raw material costs 40% lower than Mitsunobu-based methods. Industrial patents emphasize the use of continuous flow reactors to enhance heat transfer and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(1-phenoxyethoxy)pyrimidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrimidine derivative.

Scientific Research Applications

5-Chloro-2-(1-phenoxyethoxy)pyrimidine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory activities.

Agrochemicals: It serves as an intermediate in the synthesis of herbicides, fungicides, and insecticides.

Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(1-phenoxyethoxy)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other proteins involved in cell signaling, leading to the modulation of cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

Key Compounds for Comparison

5-(2-Hydroxyethyl)pyrimidin-2,4-dione (Compound 1) Substituents: Hydroxyethyl at C5, dione groups at C2/C3.

5-(2-Acetoxyethyl)-2,4-dichloropyrimidine (Compound 5)

- Substituents: Acetoxyethyl at C5, dichloro at C2/C4.

- Properties: Increased lipophilicity from the acetyl group; dichloro substitution enhances electrophilicity but may reduce metabolic stability .

4-Chloro-2-ethoxy-5-fluoropyrimidine (CAS 56076-20-1) Substituents: Chloro at C4, ethoxy at C2, fluoro at C5. Properties: Fluorine’s electron-withdrawing effect increases reactivity at C5; ethoxy group improves solubility compared to phenoxyethoxy .

Structural Impact on Properties

- Reactivity : Chlorine at C5 (target compound) vs. C4 (CAS 56076-20-1) alters regioselectivity in nucleophilic substitution reactions.

Antimicrobial Agents

- Triclosan (5-Chloro-2-(2,4-dichlorophenoxy)phenol): A halogenated biphenyl ether with structural similarities in chlorine substitution and aromatic systems.

- Azomethine Zinc Complexes: Chlorinated azomethines (e.g., 5-chloro-2-(N-tosylamino)benzaldehyde derivatives) exhibit antibacterial and antifungal activity.

Pharmaceutical Intermediates

- The patent-pending derivative 5-{5-Chloro-2-[(3S)-3-[(morpholin-4-yl)methyl]-3,4-dihydroisoquinoline-2(1H)-carbonyl]phenyl}-1,2-dimethyl-1H-pyrrole-3-carboxylic acid highlights the utility of chloro-pyrimidine motifs in synthesizing kinase inhibitors. The phenoxyethoxy group in the target compound may similarly serve as a linker for prodrug formulations .

Spectral and Physicochemical Properties

Spectral Data

- IR/NMR: Chloro and ether groups in the target compound produce distinct C-Cl (~600 cm⁻¹) and C-O-C (~1250 cm⁻¹) stretches. Compared to non-chlorinated analogs (e.g., 5-(2-hydroxyethyl)pyrimidin-2,4-dione), the absence of hydroxyl peaks simplifies spectral interpretation .

Thermal Stability

- Chloro-substituted pyrimidines generally decompose above 200°C. Bulkier substituents (e.g., phenoxyethoxy) may lower melting points compared to smaller groups (e.g., ethoxy) due to reduced crystallinity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Chloro-2-(1-phenoxyethoxy)pyrimidine, and how are intermediates validated?

- Methodology : The compound is synthesized via nucleophilic substitution or alkylation reactions. For example, a chloropyrimidine intermediate (e.g., 5-chloro-2-hydroxypyrimidine) can react with 1-phenoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to introduce the ether moiety . Intermediates are validated using HPLC (>97% purity) and NMR spectroscopy (e.g., δ 6.8–7.3 ppm for aromatic protons, δ 4.0–4.5 ppm for ethoxy CH₂ groups) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

- Methodology :

- ¹H/¹³C NMR : Assign peaks for the pyrimidine ring (e.g., H-4 and H-6 at δ 8.45 ppm), phenoxy group (δ 6.8–7.3 ppm), and ethoxy CH₂ (δ ~4.0 ppm) .

- IR Spectroscopy : Confirm C-Cl stretching (~700 cm⁻¹) and pyrimidine ring vibrations (~1560 cm⁻¹) .

- Mass Spectrometry : Report molecular ion [M+H]⁺ and fragmentation patterns (e.g., m/z 250 for M⁺) .

Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by storing the compound in buffers (pH 3–9) at 40–60°C for 4–8 weeks. Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis products) using LC-MS. Use ammonium acetate buffer (pH 6.5) for analytical consistency .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?

- Methodology :

- Stoichiometry : Use a 1.2:1 molar ratio of 1-phenoxyethyl bromide to chloropyrimidine to avoid unreacted starting material.

- Catalysis : Add catalytic KI to enhance alkylation efficiency .

- Temperature Control : Maintain 80°C to balance reaction rate and side-product formation. Monitor progress via TLC (hexane:ethyl acetate, 3:1) .

Q. What computational methods (e.g., DFT) are applicable to study the electronic structure and reactivity of this compound?

- Methodology : Perform density functional theory (DFT) calculations at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and nucleophilic/electrophilic sites. Compare results with experimental IR and NMR data .

Q. How should researchers address contradictions in spectroscopic or biological activity data across studies?

- Methodology :

- Data Reconciliation : Replicate experiments under standardized conditions (e.g., solvent, temperature).

- Cross-Validation : Use orthogonal techniques (e.g., X-ray crystallography for structural confirmation if NMR data is ambiguous) .

- Meta-Analysis : Compare synthetic protocols (e.g., solvent purity, reaction time) to identify variables affecting outcomes .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.